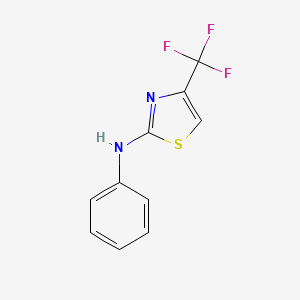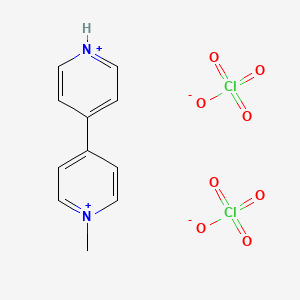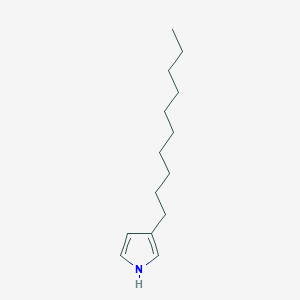
3-Decyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyl-1H-pyrrole: is a heterocyclic aromatic organic compound. It consists of a five-membered ring containing four carbon atoms and one nitrogen atom, with a decyl group attached to the third carbon atom. This compound is a derivative of pyrrole, which is known for its aromaticity and stability due to the delocalization of electrons within the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Cyclization of N-acyl α-amino acids: This method involves the cyclization of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene to form 3-trifluoromethylpyrroles.
Dehydrogenative Coupling: This method involves the dehydrogenative coupling of secondary alcohols and amino alcohols using ruthenium-based pincer-type catalysts.
Industrial Production Methods:
Ammonia Treatment of Furan: Pyrrole can be prepared industrially by treating furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide.
Catalytic Dehydrogenation of Pyrrolidine: Pyrrole can also be formed by the catalytic dehydrogenation of pyrrolidine.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products:
Oxidation Products: Oxidized pyrrole derivatives.
Reduction Products: Saturated pyrrole derivatives.
Substitution Products: N-substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Pyrrole derivatives are used as building blocks in the synthesis of complex organic molecules.
Biology:
Biologically Active Compounds: Pyrrole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine:
Pharmaceuticals: Pyrrole derivatives are used in the development of various pharmaceuticals, including antipsychotic, β-adrenergic antagonist, and anxiolytic drugs.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Imidazole: A five-membered aromatic heterocycle with two nitrogen atoms.
Uniqueness:
Aromaticity: 3-Decyl-1H-pyrrole has a unique aromatic structure that contributes to its stability and reactivity.
Biological Activity: The decyl group attached to the pyrrole ring enhances its biological activity compared to other pyrrole derivatives.
Propriétés
Numéro CAS |
120394-63-0 |
|---|---|
Formule moléculaire |
C14H25N |
Poids moléculaire |
207.35 g/mol |
Nom IUPAC |
3-decyl-1H-pyrrole |
InChI |
InChI=1S/C14H25N/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h11-13,15H,2-10H2,1H3 |
Clé InChI |
FFRZVVFLHHGORC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CNC=C1 |
Numéros CAS associés |
120394-96-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
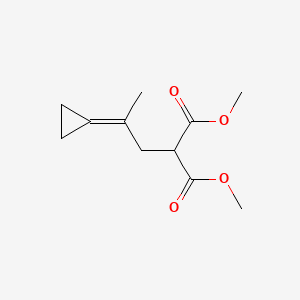
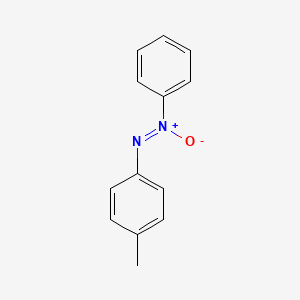
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
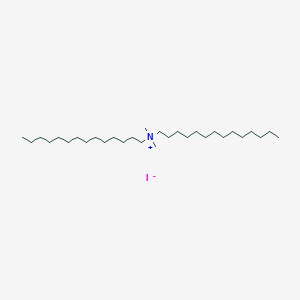
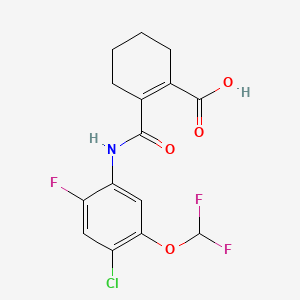
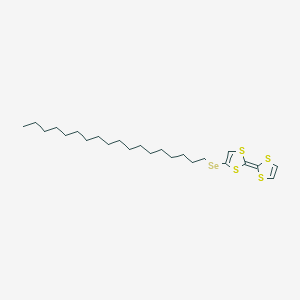
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
